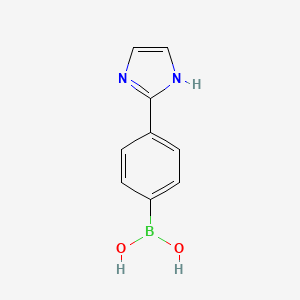

(4-(1H-Imidazol-2-yl)phenyl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

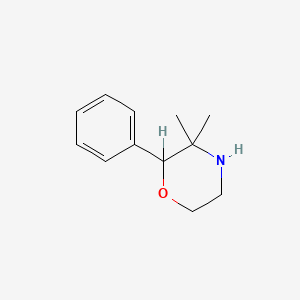

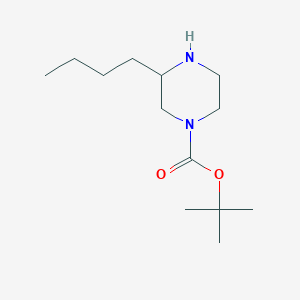

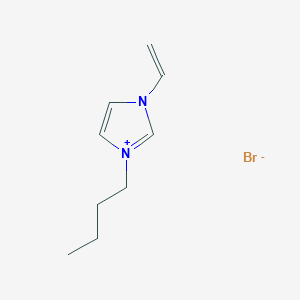

(4-(1H-Imidazol-2-yl)phenyl)boronic acid is a useful research compound. Its molecular formula is C9H9BN2O2 and its molecular weight is 187.99 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Organic Optoelectronics

In the realm of organic optoelectronics, boronic acid derivatives, particularly those based on the BODIPY platform, have been identified as promising materials. The structural design and synthesis of BODIPY-based organic semiconductors have shown potential for application in OLED devices, highlighting their role as 'metal-free' infrared emitters and demonstrating their versatility across various optoelectronic applications (Squeo & Pasini, 2020).

Heterocyclic Compound Synthesis

Boronic acids have proven valuable in the synthesis of heterocyclic compounds, serving as building blocks for creating a wide array of structures including pyrazolo-imidazoles and spiropyrans. Their unique reactivity facilitates the generation of versatile cynomethylene dyes, indicating their importance in the chemistry of heterocyclic compounds and dyes (Gomaa & Ali, 2020).

Kinase Inhibition

Boronic acid derivatives have been utilized in designing selective inhibitors for p38 mitogen-activated protein (MAP) kinase, implicated in inflammatory cytokine release. The development of tri- and tetra-substituted imidazole scaffolds highlights their significance in medicinal chemistry for producing kinase inhibitors (Scior et al., 2011).

Proteasome Inhibition

The proteasome inhibitor bortezomib, a boronic acid, exemplifies the application of boronic acids in therapeutic agents targeting cell cycle control and signal transduction pathways. Its design for antitumor effects by selectively inhibiting the 20S proteasome underscores the therapeutic potential of boronic acid drugs (Tobinai, 2007).

Boron Removal Technologies

In seawater desalination applications, the removal of boron by reverse osmosis membranes addresses the challenges posed by boron in drinking water. This review of boron removal technologies emphasizes the role of boronic acid derivatives in enhancing the efficiency of desalination processes, highlighting the need for further optimization and fundamental research (Tu, Nghiem, & Chivas, 2010).

作用機序

Target of Action

Imidazole derivatives are known to interact with a broad range of biological targets . They have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological effects .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways, leading to a wide range of downstream effects .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .

Action Environment

Factors such as ph and temperature can potentially influence the action of imidazole derivatives .

生化学分析

Biochemical Properties

It is known that boronic acids can interact with various enzymes and proteins, often acting as inhibitors

Cellular Effects

Boronic acids are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

特性

IUPAC Name |

[4-(1H-imidazol-2-yl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BN2O2/c13-10(14)8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6,13-14H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGOGLFEPGIFKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=NC=CN2)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80735328 |

Source

|

| Record name | [4-(1H-Imidazol-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1040848-01-8 |

Source

|

| Record name | [4-(1H-Imidazol-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Bromo-6-phenyldibenzo[b,d]furan](/img/structure/B6590277.png)

![2-Bromothiazolo[5,4-c]pyridin-4(5H)-one](/img/structure/B6590339.png)